Danofloxacin-D3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

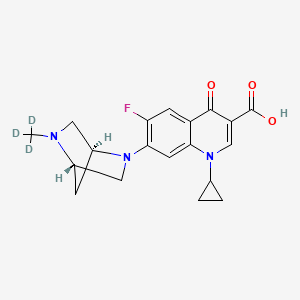

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H20FN3O3 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-[(1S,4S)-5-(trideuteriomethyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]quinoline-3-carboxylic acid |

InChI |

InChI=1S/C19H20FN3O3/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26)/t11-,12-/m0/s1/i1D3 |

InChI Key |

QMLVECGLEOSESV-DEPZVSDUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F |

Canonical SMILES |

CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F |

Origin of Product |

United States |

Foundational & Exploratory

What is Danofloxacin-D3 and its primary use in research

An In-depth Whitepaper on the Application of Danofloxacin-D3 in Quantitative Research

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. This compound is the deuterium-labeled form of Danofloxacin, a synthetic fluoroquinolone antibiotic used in veterinary medicine.[1] Its primary application in research is as an internal standard for the accurate quantification of Danofloxacin in complex biological matrices through isotope dilution mass spectrometry.

Core Concepts: The Role of an Isotope-Labeled Internal Standard

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an ideal internal standard (IS) is a compound that is chemically identical to the analyte but has a different mass. This compound, with three deuterium atoms replacing three hydrogen atoms, serves this purpose perfectly for Danofloxacin analysis. The key advantages of using a stable isotope-labeled internal standard like this compound include:

-

Correction for Matrix Effects: Biological samples (e.g., plasma, tissue) can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. Since this compound has nearly identical physicochemical properties to Danofloxacin, it experiences the same matrix effects, allowing for accurate correction.

-

Compensation for Sample Loss: During the multi-step process of sample preparation (e.g., extraction, cleanup), some of the analyte may be lost. The internal standard is added at the beginning of this process, and any loss of the analyte will be mirrored by a proportional loss of the internal standard, ensuring the final analyte-to-IS ratio remains constant.

-

Improved Precision and Accuracy: By normalizing for variations in sample preparation, injection volume, and instrument response, the use of an isotope-labeled internal standard significantly enhances the precision and accuracy of the quantitative results.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of both Danofloxacin and its deuterated analog is crucial for method development and data interpretation.

| Property | Danofloxacin | This compound |

| Chemical Formula | C₁₉H₂₀FN₃O₃ | C₁₉H₁₇D₃FN₃O₃ |

| Molecular Weight | 357.38 g/mol | 360.40 g/mol |

| CAS Number | 112398-08-0 | 1217860-94-0 (mesylate salt) |

| Appearance | White to off-white crystalline powder | White to off-white solid |

| Mechanism of Action | Inhibition of bacterial DNA gyrase and topoisomerase IV, leading to disruption of DNA replication and repair. | Same as Danofloxacin (as it is used as a tracer, not for its pharmacological effect in research applications). |

Primary Use in Research: Quantitative Analysis

The predominant use of this compound is as an internal standard in quantitative analytical methods, most notably in pharmacokinetic studies and residue analysis.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. Accurate quantification of the drug in biological fluids like plasma and tissues over time is critical.

A typical workflow for a pharmacokinetic study of Danofloxacin in an animal model, such as cattle, would involve the administration of a defined dose of Danofloxacin.[2] Blood samples are then collected at various time points. In the laboratory, a known amount of this compound is added to each plasma sample before processing. The samples are then extracted, and the concentrations of both Danofloxacin and this compound are measured by LC-MS/MS. The ratio of the Danofloxacin peak area to the this compound peak area is used to calculate the exact concentration of Danofloxacin in the original plasma sample.

References

- 1. Validation of an analytical method by high-performance liquid chromatography and microbiological assay, biological safety and in silico toxicity for danofloxacin – ScienceOpen [scienceopen.com]

- 2. Effects of danofloxacin dosing regimen on gastrointestinal pharmacokinetics and fecal microbiome in steers - PMC [pmc.ncbi.nlm.nih.gov]

Danofloxacin-D3 chemical structure and properties

This technical guide provides an in-depth overview of Danofloxacin-D3, a deuterated analog of the fluoroquinolone antibiotic Danofloxacin. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a synthetic fluoroquinolone antibacterial agent where three hydrogen atoms on the N-methyl group of the diazabicyclo[2.2.1]heptane ring have been replaced with deuterium. This isotopic substitution is primarily utilized in pharmacokinetic studies and as an internal standard in analytical assays.

Chemical Structure:

Physicochemical and Spectroscopic Properties:

The following tables summarize the key quantitative data for this compound and its non-deuterated counterpart, Danofloxacin.

Table 1: Physicochemical Properties

| Property | This compound | Danofloxacin |

| Molecular Formula | C₁₉H₁₇D₃FN₃O₃[1] | C₁₉H₂₀FN₃O₃ |

| Molecular Weight | 360.40 g/mol [1] | 357.38 g/mol |

| CAS Number | 1825377-28-3[1] | 112398-08-0 |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

| Melting Point | Not explicitly reported for D3; 263 °C (Danofloxacin) | 263 °C |

| Solubility (g/L) of Danofloxacin | Data not available for D3 variant. For Danofloxacin: Water (172-205), Acetic acid (90-500), Acetone (<0.1), DMSO (10-33), Ethanol (<0.1), Hexane (<0.1), Methanol (1-10) |

Table 2: Spectroscopic Data (Predicted and Experimental for related compounds)

| Spectroscopic Data | Information |

| ¹H NMR Spectrum | Predicted spectra are available in chemical databases. Experimental data would show characteristic shifts for the aromatic, cyclopropyl, and diazabicycloheptane protons, with the absence of the N-methyl proton signal. |

| ¹³C NMR Spectrum | Predicted spectra are available. Key signals would correspond to the carbonyl, aromatic, and aliphatic carbons. |

| Mass Spectrometry | The deuterated nature of this compound makes it easily distinguishable from Danofloxacin by a 3-unit mass shift. Fragmentation patterns of fluoroquinolones typically involve losses of the piperazine side chain and decarboxylation. |

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Danofloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are crucial for DNA replication, transcription, repair, and recombination.

-

DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription.

-

Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the primary target and is essential for the decatenation (separation) of daughter chromosomes following DNA replication.

The inhibition of these enzymes by Danofloxacin leads to the stabilization of the enzyme-DNA complex, resulting in double-stranded DNA breaks, which ultimately triggers bacterial cell death.

Signaling Pathway of Fluoroquinolone Action:

Figure 2. Mechanism of action of this compound.

Experimental Protocols

Synthesis of this compound

Conceptual Synthesis Workflow:

References

Commercial Availability and Technical Applications of Danofloxacin-D3: A Guide for Researchers

For researchers, scientists, and drug development professionals, obtaining stable isotope-labeled internal standards is a critical step in the development of robust and reliable analytical methods. This technical guide provides an in-depth overview of the commercial availability of Danofloxacin-D3, a deuterated analog of the fluoroquinolone antibiotic Danofloxacin. Furthermore, it outlines a detailed, synthesized experimental protocol for its application as an internal standard in the quantification of Danofloxacin in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

This compound serves as an ideal internal standard for mass spectrometry-based quantification methods due to its chemical and physical similarity to Danofloxacin. The incorporation of deuterium atoms results in a mass shift, allowing for its distinction from the unlabeled analyte by the mass spectrometer, while its near-identical chromatographic behavior ensures compensation for variations in sample preparation and instrument response.

Commercial Suppliers and Product Specifications

This compound is available from several chemical suppliers who specialize in reference standards and isotopically labeled compounds. The products are typically intended for research use only. The following table summarizes the key information from various suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities | Storage Conditions |

| MedchemExpress | This compound | 1825377-28-3 | C₁₉H₁₇D₃FN₃O₃ | Not specified | Inquire for details | Room temperature in continental US; may vary elsewhere. Store under recommended conditions in the Certificate of Analysis.[1] |

| Clearsynth | This compound | 1825377-28-3 | C₁₉H₁₇D₃FN₃O₃ | >98% by HPLC | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg | Refrigerator (2-8°C) for long-term storage.[2] |

| LGC Standards | Danofloxacin D3 (methyl D3) | Not specified | Not specified | Not specified | Inquire for details | Not specified |

| Alfa Chemistry | This compound | Not specified | C₁₉H₁₇D₃FN₃O₃ | Isotopic Enrichment: 98%D | Inquire for details | Store in a tightly closed container in a cool, dry, well-ventilated area.[3] |

Application as an Internal Standard in LC-MS/MS Analysis

This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry methods for the accurate quantification of Danofloxacin in various biological and environmental samples. These samples can include plasma, tissue (e.g., liver, muscle), and milk.[2] The use of a stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS analysis as it corrects for matrix effects and variations during sample processing and analysis.

Synthesized Experimental Protocol for Quantification of Danofloxacin in Plasma

This protocol provides a representative methodology synthesized from established analytical techniques for veterinary drug residue analysis.[1][4][5]

1. Materials and Reagents:

-

Danofloxacin analytical standard

-

This compound internal standard

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Blank plasma for matrix-matched calibration standards and quality controls

2. Preparation of Standard and Internal Standard Stock Solutions:

-

Danofloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve Danofloxacin in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Danofloxacin stock solution in a suitable solvent (e.g., methanol/water) to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 1 µg/mL).

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add a specified volume of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions (Representative):

-

Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient elution using:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Danofloxacin and this compound.

5. Data Analysis:

-

Quantify Danofloxacin in the samples by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to the calibration curve constructed from the matrix-matched standards.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of Danofloxacin in a biological sample using this compound as an internal standard.

Caption: Workflow for Danofloxacin quantification using this compound.

Logical Relationship Diagram

The following diagram illustrates the logical relationship and rationale for using a stable isotope-labeled internal standard in quantitative analysis.

Caption: Rationale for using this compound as an internal standard.

References

- 1. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of various veterinary drug residues in animal originated food products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid determination of 103 common veterinary drug residues in milk and dairy products by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Confirmation of danofloxacin residues in chicken and cattle liver by microbore high-performance liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Safety, handling, and storage guidelines for Danofloxacin-D3

An In-depth Technical Guide to the Safety, Handling, and Storage of Danofloxacin-D3

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for this compound, a deuterated form of the fluoroquinolone antibiotic Danofloxacin. The information presented is intended for use by professionals in research and drug development. It is important to note that while this document provides specific data for Danofloxacin, toxicological data for the deuterated analog, this compound, is limited. Therefore, the toxicological data of Danofloxacin should be considered as a surrogate, and a thorough risk assessment should be conducted before handling.

Chemical and Physical Properties

This compound is the deuterium-labeled version of Danofloxacin. Danofloxacin is a synthetic fluoroquinolone with broad-spectrum antibacterial activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-7-[(1S,4S)-5-(methyl-d3)-2,5-diazabicyclo[2.2.1]hept-2-yl]-4-oxo-3-quinolinecarboxylic Acid Mesylate |

| Synonyms | This compound Methanesulfonate; CP-76136-27-d3; Advocin-d3 |

| Molecular Formula | C₁₉H₁₇D₃FN₃O₃ • CH₄O₃S |

| Molecular Weight | 456.5 g/mol |

| Appearance | Solid, Off-white to light yellow |

| Purity | ≥98% |

Safety and Toxicology

While this compound itself is not classified as a hazardous substance, the toxicological properties of the non-deuterated form, Danofloxacin, should be carefully considered.[1] The primary mechanism of action for Danofloxacin is the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria.[2][3]

Acute Toxicity

Acute toxicity data for Danofloxacin is summarized in the table below. It is important to note that for this compound specifically, oral, dermal, and inhalation toxicity data is largely unavailable.[4]

Table 2: Acute Toxicity of Danofloxacin

| Test | Species | Route | LD50 / LC50 |

| LD50 | Rat | Oral | > 2000 mg/kg[1] |

| LD50 | Rat | Dermal | 669 mg/kg[1] |

| LC50 | Rat | Inhalation | 316 mg/m³[1] |

| LD50 | Mouse | Oral | > 2000 mg/kg[1] |

| LD50 | Mouse | Intraperitoneal | 40 mg/kg[1] |

Potential Health Effects:

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[4]

-

Skin: May be harmful if absorbed through the skin and may cause skin irritation.[4]

-

Eyes: May cause eye irritation.[4]

-

Ingestion: May be harmful if swallowed.[4]

First Aid Measures

In case of exposure, the following first aid measures should be taken:[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.

Handling and Storage

Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Ventilation: Use only in a well-ventilated area.

-

Hygiene: Wash thoroughly after handling.

Storage

Proper storage is crucial to maintain the stability and integrity of this compound.

Table 3: Storage Conditions for this compound

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years |

| Powder | 4°C | 2 years |

| In solvent | -80°C | 6 months |

| In solvent | -20°C | 1 month |

Experimental Protocols

The following are generalized protocols based on OECD guidelines and standard analytical methods, which can be adapted for the assessment of this compound.

Acute Oral Toxicity - Limit Test (Adapted from OECD Guideline 423)

-

Animals: Use a single sex (typically female rats) for the study.

-

Fasting: Fast the animals overnight (for rats) prior to dosing, with water available ad libitum.

-

Dose Administration: Administer a single oral dose of 2000 mg/kg body weight of this compound suspended in a suitable vehicle.

-

Observation: Observe animals closely for mortality and clinical signs of toxicity for the first few hours post-dosing and then daily for 14 days.

-

Data Collection: Record body weights weekly and perform a gross necropsy on all animals at the end of the study.

Dermal Irritation Test (Adapted from OECD Guideline 404)

-

Animals: Use albino rabbits for the study.

-

Test Site Preparation: Shave the test area on the back of the rabbit approximately 24 hours before the test.

-

Application: Apply 0.5 g of this compound (moistened with a small amount of water to form a paste) to a small area (approx. 6 cm²) of the shaved skin and cover with a gauze patch and semi-occlusive dressing.

-

Exposure: After a 4-hour exposure period, remove the dressing and wash the test site with a suitable solvent.

-

Observation: Observe and score the test site for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

Stability Analysis by High-Performance Liquid Chromatography (HPLC)

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and make serial dilutions to create calibration standards.

-

Sample Preparation: Prepare solutions of this compound in various conditions to be tested (e.g., different pH, temperature, light exposure).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at the wavelength of maximum absorbance for Danofloxacin (around 278 nm).

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Determine the concentration of this compound in the test samples by comparing the peak areas with the calibration curve.

Visualizations

Mechanism of Action

The primary antibacterial action of Danofloxacin involves the inhibition of two key bacterial enzymes: DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.

Caption: Mechanism of this compound action in a bacterial cell.

Metabolic Pathway

The metabolic transformation of Danofloxacin occurs primarily in the liver and involves several pathways. The major metabolite is desmethyldanofloxacin.

Caption: Simplified metabolic pathway of Danofloxacin.

References

Unveiling the Isotopic Shift: A Technical Guide to the Molecular Weight Difference Between Danofloxacin and Danofloxacin-D3

For Immediate Release

This technical guide provides a detailed analysis of the molecular weight difference between the fluoroquinolone antibiotic Danofloxacin and its deuterated analogue, Danofloxacin-D3. This document is intended for researchers, scientists, and drug development professionals who utilize these compounds in their studies, particularly in pharmacokinetic and metabolism studies where isotopically labeled internal standards are crucial for accurate quantification.

Core Molecular Attributes

The fundamental difference between Danofloxacin and this compound lies in the isotopic composition of the methyl group on the diazabicyclo[2.2.1]heptane ring. In this compound, three hydrogen atoms (¹H) of this methyl group are replaced with three deuterium atoms (²H or D), a stable isotope of hydrogen. This substitution results in a predictable and measurable increase in the molecular weight of the molecule.

The molecular formulas and corresponding molecular weights of both compounds are summarized in the table below for clear comparison.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Danofloxacin | C₁₉H₂₀FN₃O₃ | 357.39[1] |

| This compound | C₁₉H₁₇D₃FN₃O₃ | 360.40[2] |

The mass difference of approximately 3 Da is a direct consequence of the three deuterium atoms, each being roughly 1 Da heavier than a hydrogen atom.

Experimental Determination of Molecular Weight

The molecular weights of Danofloxacin and this compound are experimentally determined using mass spectrometry (MS), a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed method for the analysis of fluoroquinolones.

Generalized Experimental Protocol for Molecular Weight Determination via LC-MS/MS

The following protocol outlines a general procedure for determining the molecular weight of small molecules like Danofloxacin and its deuterated standard.

Objective: To accurately determine the molecular weight of Danofloxacin and this compound.

Materials:

-

Danofloxacin reference standard

-

This compound reference standard

-

High-purity solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid)

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

Methodology:

-

Standard Preparation:

-

Prepare individual stock solutions of Danofloxacin and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

From the stock solutions, prepare working solutions at a lower concentration (e.g., 1 µg/mL) by diluting with the mobile phase.

-

-

Chromatographic Separation (LC):

-

Column: A C18 reversed-phase column is typically used for the separation of fluoroquinolones.

-

Mobile Phase: A gradient elution is often employed, starting with a higher percentage of aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the organic phase (e.g., acetonitrile or methanol with 0.1% formic acid). This separates the analyte from any potential impurities.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: A small volume (e.g., 5-10 µL) of the working solution is injected into the LC system.

-

-

Mass Spectrometric Detection (MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for fluoroquinolones as it is efficient at generating protonated molecules, [M+H]⁺.

-

Mass Analyzer: The instrument can be operated in full scan mode to detect all ions within a specified mass range. For precise mass determination, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred.

-

Data Acquisition: The mass spectrometer acquires data across a relevant m/z range (e.g., m/z 100-500). The data system records the intensity of ions at each m/z value.

-

-

Data Analysis:

-

The resulting mass spectrum will show a peak corresponding to the protonated molecule of the analyte.

-

For Danofloxacin, the expected [M+H]⁺ ion will be observed at an m/z of approximately 358.1561.

-

For this compound, the expected [M+H]⁺ ion will be observed at an m/z of approximately 361.1748.

-

The molecular weight is calculated by subtracting the mass of a proton (approximately 1.007 Da) from the measured m/z of the [M+H]⁺ ion.

-

Visualizing the Workflow and Molecular Difference

To further clarify the experimental process and the fundamental molecular distinction, the following diagrams are provided.

Caption: A generalized workflow for determining the molecular weight of a small molecule using LC-MS.

Caption: The molecular weight difference arises from the substitution of three hydrogen atoms with deuterium.

Conclusion

The molecular weight difference between Danofloxacin and this compound is a direct and predictable result of isotopic labeling. This distinction is readily confirmed by mass spectrometry. Understanding this difference and the analytical methods used for its determination is essential for researchers in drug metabolism, pharmacokinetics, and other fields where precise molecular characterization and quantification are paramount. The use of this compound as an internal standard in quantitative assays for Danofloxacin is a prime example of the practical application of this fundamental principle of isotopic labeling.

References

The Deuterium Switch: A Technical Guide to the Applications of Deuterium-Labeled Compounds in Pharmacology

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, has emerged as a powerful tool in modern pharmacology. This "deuterium switch" can significantly alter the metabolic fate of a drug, leading to improved pharmacokinetic profiles, enhanced safety, and greater efficacy. This technical guide provides an in-depth exploration of the core principles, applications, and experimental considerations of utilizing deuterium-labeled compounds in drug development, with a focus on the approved drugs deutetrabenazine and deucravacitinib.

The Kinetic Isotope Effect: The Scientific Foundation

The pharmacological advantages of deuterium labeling are primarily rooted in the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a deuterium atom is substituted at that position. This phenomenon can profoundly impact a drug's metabolism, particularly by cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of a vast number of pharmaceuticals.

Key Applications in Pharmacology

The application of the KIE through deuterium labeling offers several distinct advantages in drug development:

-

Improved Pharmacokinetics: By retarding metabolic breakdown, deuteration can lead to a longer drug half-life (t½), increased area under the plasma concentration-time curve (AUC), and lower peak plasma concentrations (Cmax). This can translate to less frequent dosing, improved patient compliance, and more consistent therapeutic drug levels.

-

Enhanced Safety and Tolerability: Slower metabolism can reduce the formation of toxic or reactive metabolites, thereby improving the safety profile of a drug. Lower and less frequent dosing can also minimize off-target effects and adverse events.

-

Increased Efficacy: By maintaining therapeutic concentrations for longer periods, deuterated drugs can exhibit enhanced efficacy compared to their non-deuterated counterparts.

-

Redirected Metabolism: In some cases, blocking a primary metabolic pathway through deuteration can redirect the drug's metabolism towards alternative, potentially more favorable pathways.

Case Study 1: Deutetrabenazine - Taming Chorea with Deuterium

Deutetrabenazine (Austedo®) is the first FDA-approved deuterated drug and serves as a prime example of the "deuterium switch" strategy. It is a deuterated analog of tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used to treat chorea associated with Huntington's disease. The methoxy groups of tetrabenazine are primary sites of metabolism by CYP2D6. In deutetrabenazine, these methoxy groups are replaced with trideuteromethoxy groups (-OCD₃).

Pharmacokinetic Comparison: Deutetrabenazine vs. Tetrabenazine

The deuteration of tetrabenazine leads to a significant improvement in its pharmacokinetic profile, allowing for a lower and less frequent dosing regimen with improved tolerability.

| Pharmacokinetic Parameter | Deutetrabenazine (15 mg) | Tetrabenazine (25 mg) | Fold Change |

| Total Active Metabolites (α+β-HTBZ) AUC₀-inf (ng·h/mL) | 284 | 239 | ~1.2x increase |

| Total Active Metabolites (α+β-HTBZ) Cₘₐₓ (ng/mL) | 15.8 | 39.5 | ~2.5x decrease |

| Total Active Metabolites (α+β-HTBZ) t½ (h) | 9-11 | 5-7 | ~1.8x increase |

Data compiled from clinical trial results.[1][2][3][4][5]

Metabolic Pathway of Tetrabenazine and Deutetrabenazine

The following diagram illustrates the metabolic pathway of tetrabenazine and how deuteration in deutetrabenazine slows down the CYP2D6-mediated O-demethylation.

Caption: Metabolism of Tetrabenazine vs. Deutetrabenazine.

Case Study 2: Deucravacitinib - A Novel, Selective TYK2 Inhibitor

Deucravacitinib (Sotyktu™) is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It is approved for the treatment of moderate-to-severe plaque psoriasis. Unlike other JAK inhibitors that bind to the active catalytic domain, deucravacitinib allosterically binds to the regulatory pseudokinase domain of TYK2, leading to high selectivity. Deuteration of a key methyl group in deucravacitinib was instrumental in preventing the formation of a less selective metabolite.

Pharmacokinetic Profile of Deucravacitinib

Deucravacitinib exhibits a favorable pharmacokinetic profile with rapid absorption and a half-life that supports once-daily dosing.

| Pharmacokinetic Parameter | Deucravacitinib (6 mg, once daily) |

| Cₘₐₓ (ng/mL) | 45 |

| AUC₀-₂₄ (ng·h/mL) | 473 |

| Tₘₐₓ (h) | 2-3 |

| t½ (h) | 10 |

Data from studies in healthy subjects and patients with psoriasis.[6][7][8][9][10]

Deucravacitinib's Mechanism of Action: The TYK2 Signaling Pathway

Deucravacitinib inhibits TYK2-mediated signaling of key cytokines involved in the pathogenesis of psoriasis, including interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons (IFNs). The following diagram illustrates this signaling pathway and the point of inhibition by deucravacitinib.

Caption: Deucravacitinib's Inhibition of the TYK2 Signaling Pathway.

Experimental Protocols

Synthesis of Deuterated Compounds

The synthesis of deuterium-labeled compounds requires specialized techniques to ensure high isotopic purity. Common methods include:

-

Deuterium Gas Exchange: Catalytic exchange with deuterium gas (D₂) is a common method for introducing deuterium.

-

Deuterated Reagents: Utilizing deuterated starting materials or reagents, such as deuterated sodium borohydride (NaBD₄) or deuterated methyl iodide (CD₃I).

-

Mitsunobu Reaction: As seen in the synthesis of deutetrabenazine, a Mitsunobu reaction can be employed using deuterated alcohols (e.g., CD₃OD).[11][12][13][14]

Experimental Workflow for Synthesis of Deutetrabenazine (Simplified):

Caption: Simplified Synthesis Workflow for Deutetrabenazine.

A detailed, multi-step synthesis is often required to produce the final deuterated active pharmaceutical ingredient (API). For instance, a common synthesis of deutetrabenazine involves the reaction of 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline with (2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide.[13] The synthesis of deucravacitinib is a more complex, multi-step process involving the construction of the triazole and pyridazine ring systems, followed by the introduction of the deuterated methylamide.[15]

Bioanalytical Methods for Quantification

Accurate quantification of deuterated compounds and their metabolites in biological matrices is crucial for pharmacokinetic and clinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

Key Steps in a Typical LC-MS/MS Bioanalytical Protocol:

-

Sample Preparation:

-

Protein Precipitation: Addition of an organic solvent (e.g., acetonitrile) to plasma samples to precipitate proteins.

-

Liquid-Liquid Extraction (LLE): Extraction of the analyte from the aqueous plasma into an immiscible organic solvent.[16][17][18][19][20]

-

Solid-Phase Extraction (SPE): Passing the plasma sample through a solid-phase cartridge that selectively retains the analyte, which is then eluted with a solvent.[21][22]

-

-

Chromatographic Separation:

-

The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A reversed-phase C18 column is commonly used to separate the analyte from other components of the sample matrix.[16][17][18][19][20][21][22]

-

The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid).[16][17][18][19][20][21][22]

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

Electrospray ionization (ESI) is a common ionization technique.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored for highly selective and sensitive quantification.[16][17][18][19][20]

-

Experimental Workflow for LC-MS/MS Quantification:

Caption: LC-MS/MS Quantification Workflow.

Conclusion

The application of deuterium labeling in pharmacology represents a sophisticated and highly effective strategy for optimizing drug properties. By leveraging the kinetic isotope effect, medicinal chemists can fine-tune the metabolic stability of drug candidates, leading to improved pharmacokinetic profiles, enhanced safety, and potentially greater therapeutic efficacy. The successful development and approval of drugs like deutetrabenazine and deucravacitinib underscore the significant potential of this approach. As our understanding of drug metabolism and synthetic methodologies continues to advance, the "deuterium switch" will undoubtedly play an increasingly important role in the future of drug discovery and development.

References

- 1. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Improved Synthesis of Deutetrabenazine [cjph.com.cn]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Fast and Sensitive Bioanalytical Method for the Determination of Deucravacitinib in Human Plasma Using HPLC-MS/MS: Appl… [ouci.dntb.gov.ua]

- 17. researchgate.net [researchgate.net]

- 18. preprints.org [preprints.org]

- 19. mdpi.com [mdpi.com]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Critical Role of Danofloxacin-D3 in Veterinary Drug Residue Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Danofloxacin-D3 as an internal standard in the analysis of danofloxacin residues in veterinary matrices. Accurate quantification of veterinary drug residues is paramount for ensuring food safety and regulatory compliance. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for achieving the highest levels of accuracy and precision in mass spectrometry-based analytical methods.

Introduction to Danofloxacin and the Need for Residue Analysis

Danofloxacin is a synthetic fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections in cattle, poultry, and swine.[1][2] The administration of this antibiotic can lead to the presence of its residues in edible tissues, such as muscle, liver, and kidney, as well as in milk and eggs.[3] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for danofloxacin in various food products to protect consumer health.[2] Consequently, sensitive and reliable analytical methods are required to monitor these residues and ensure they do not exceed the established MRLs.

This compound, a deuterium-labeled analog of danofloxacin, serves as an ideal internal standard for quantitative analysis. Its chemical and physical properties are nearly identical to those of the unlabeled analyte, meaning it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, its mass is intentionally increased by the incorporation of deuterium atoms, allowing it to be distinguished from the native danofloxacin by a mass spectrometer. This co-elution and differential detection enable precise correction for any analyte loss during sample preparation and for matrix effects that can suppress or enhance the instrument's response, leading to highly accurate quantification.

Analytical Methodologies for Danofloxacin Residue Analysis

The primary analytical technique for the quantification of danofloxacin residues, utilizing this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity, selectivity, and the ability to confirm the identity of the analyte. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is another technique that has been employed for the analysis of danofloxacin.[4]

Key Experimental Protocols

The following sections outline a typical experimental workflow for the analysis of danofloxacin residues in animal tissues using LC-MS/MS with this compound as an internal standard.

Accurate quantification relies on the preparation of precise calibration standards and quality control (QC) samples.

-

Stock Solutions: Individual stock solutions of danofloxacin and this compound are prepared by accurately weighing the certified reference standards and dissolving them in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a concentration of 1 mg/mL. These stock solutions should be stored at -20°C or below.

-

Working Standard Solutions: Intermediate and working standard solutions are prepared by serial dilution of the stock solutions with the appropriate solvent.

-

Calibration Standards: Matrix-matched calibration standards are prepared by spiking blank tissue homogenate with known concentrations of danofloxacin. The concentration of the this compound internal standard is kept constant across all calibration standards and samples. A typical calibration curve might range from 1 to 150 ng/mL.[5]

-

Quality Control (QC) Samples: QC samples are prepared at a minimum of three concentration levels (low, medium, and high) by spiking blank tissue homogenate independently of the calibration standards. These are used to assess the accuracy and precision of the method during validation and routine analysis.

The goal of sample preparation is to efficiently extract danofloxacin and this compound from the complex tissue matrix while removing interfering substances.

-

Homogenization: Weigh a representative portion of the tissue sample (e.g., 2-5 grams) and homogenize it to a uniform consistency.

-

Internal Standard Spiking: Spike the homogenized sample with a known amount of this compound working solution.

-

Extraction: Add an extraction solvent, such as a mixture of acetonitrile and water with a small percentage of acid (e.g., formic acid or phosphoric acid), to the sample.[6] Vortex or shake vigorously to ensure thorough mixing and extraction of the analytes.

-

Protein Precipitation: The use of organic solvents like acetonitrile also serves to precipitate proteins from the sample matrix.

-

Centrifugation: Centrifuge the sample to separate the solid debris from the liquid extract.

-

Solid-Phase Extraction (SPE) Cleanup: The supernatant is then subjected to a cleanup step to remove remaining matrix components that could interfere with the analysis. Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are commonly used for the cleanup of fluoroquinolone residues.[3][5][7]

-

Conditioning: Condition the SPE cartridge with methanol followed by water.

-

Loading: Load the sample extract onto the cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove interferences while retaining the analytes.

-

Elution: Elute the danofloxacin and this compound from the cartridge with a stronger solvent, such as methanol or acetonitrile.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

The reconstituted sample extract is injected into the LC-MS/MS system for separation and detection.

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is typically used for the separation of danofloxacin.

-

Mobile Phase: The mobile phase usually consists of a gradient mixture of water and an organic solvent (acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency.[8]

-

Gradient Elution: A gradient program is employed to effectively separate danofloxacin from other matrix components.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of fluoroquinolones.

-

Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode for selective and sensitive detection. This involves monitoring specific precursor ion to product ion transitions for both danofloxacin and this compound.

-

Quantitative Data and Method Performance

The performance of an analytical method is evaluated through a validation process that assesses several key parameters. The use of this compound as an internal standard is crucial for achieving the high levels of accuracy and precision required for regulatory compliance.

Method Validation Parameters

The following table summarizes typical performance data for LC-MS/MS methods for danofloxacin analysis in various matrices.

| Parameter | Matrix | Typical Value | Reference |

| Limit of Detection (LOD) | Chicken Muscle & Pork | 1.0 µg/kg | [9] |

| Chicken Tissue | 10.50 µg/kg | ||

| Limit of Quantification (LOQ) | Chicken Muscle & Pork | 2.0 µg/kg | [9] |

| Chicken Tissue | 35 µg/kg | ||

| Recovery | Chicken Muscle & Pork | 79.61 - 92.23% | [9] |

| Chicken Tissue | 91 - 97% | ||

| Linearity (r²) | Plasma | > 0.999 | [10] |

| Precision (RSD) | Chicken Muscle & Pork | < 7.45% | [9] |

Maximum Residue Limits (MRLs)

Regulatory agencies have established MRLs for danofloxacin in various food products to ensure consumer safety. The following table lists the MRLs in different tissues for various animal species.

| Animal Species | Tissue | MRL (µg/kg) |

| Bovine | Muscle | 200 |

| Liver | 400 | |

| Kidney | 400 | |

| Fat | 100 | |

| Milk | 30 | |

| Porcine | Muscle | 100 |

| Liver | 50 | |

| Kidney | 200 | |

| Fat | 100 | |

| Poultry | Muscle | 200 |

| Liver | 400 | |

| Kidney | 400 | |

| Fat/Skin | 100 |

Data sourced from various international regulatory bodies.[2][11]

Visualizing the Analytical Workflow

The following diagrams illustrate the key stages in the analysis of danofloxacin residues using this compound as an internal standard.

Caption: Experimental workflow for danofloxacin residue analysis.

Caption: Role of this compound in accurate quantification.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and reliable quantification of danofloxacin residues in food products of animal origin. Its ability to mimic the behavior of the native analyte throughout the analytical process ensures that variations in sample preparation and instrumental analysis are effectively compensated for. The detailed methodologies and performance data presented in this guide underscore the robustness of LC-MS/MS methods employing this compound, providing researchers, scientists, and drug development professionals with a solid foundation for implementing and validating these critical food safety analyses. The continued application of such rigorous analytical approaches is essential for safeguarding public health and facilitating international trade in animal products.

References

- 1. Confirmation of danofloxacin residues in chicken and cattle liver by microbore high-performance liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous determination of danofloxacin and N-desmethyldanofloxacin in cattle and chicken edible tissues by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Screening for Enrofloxacin and Ciprofloxacin Residues in Chicken Liver by Liquid Chromatography Tandem Mass Spectrometry Accompanied by Optimal Liquid-liquid Extraction with Phosphoric Acid [arccjournals.com]

- 7. lcms.cz [lcms.cz]

- 8. shimadzu.com [shimadzu.com]

- 9. Confirmation of enrofloxacin, ofloxacin, sarafloxacin and danofloxacin residues in poultry meat and pork via LLE-SPE-GC–MS/MS coupled with derivatization treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. lcms.cz [lcms.cz]

Methodological & Application

Application Notes and Protocols for the Quantification of Danofloxacin using Danofloxacin-D3

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of danofloxacin in biological matrices, specifically plasma, using Danofloxacin-D3 as an internal standard (IS). The methodology is based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic studies and residue analysis.

Introduction

Danofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity, primarily used in veterinary medicine. Accurate quantification of danofloxacin in biological samples is crucial for pharmacokinetic and toxicokinetic studies, as well as for monitoring drug residues in food products. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS quantification. It effectively compensates for variations in sample preparation and matrix effects, thereby ensuring the accuracy and precision of the results.

Experimental Workflow

The overall experimental workflow for the quantification of danofloxacin using this compound is depicted in the following diagram.

Caption: Experimental workflow for danofloxacin quantification.

Detailed Experimental Protocol

This protocol is intended for the analysis of danofloxacin in plasma. Modifications may be necessary for other biological matrices.

Materials and Reagents

-

Danofloxacin analytical standard

-

This compound (methyl D3) internal standard[1]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Drug-free plasma (for calibration standards and quality controls)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of danofloxacin and this compound into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with methanol. These stock solutions should be stored at -20°C or below.

-

-

Working Standard Solutions:

-

Prepare a series of danofloxacin working standards by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. These will be used to spike the blank plasma for the calibration curve and quality control (QC) samples.

-

Prepare a this compound working solution at a concentration of 1 µg/mL by diluting the stock solution with acetonitrile. This will be used for spiking all samples (except blanks).

-

Preparation of Calibration Standards and Quality Control Samples

-

Label a series of microcentrifuge tubes for each calibration standard and QC level.

-

To each tube, add the appropriate volume of the corresponding danofloxacin working standard solution to blank plasma to achieve the desired concentrations. A typical calibration curve range for danofloxacin in plasma is 1 to 2000 ng/mL.

-

Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

Sample Preparation

-

Thaw plasma samples, calibration standards, and QC samples at room temperature.

-

To a 100 µL aliquot of each sample, calibration standard, and QC, add 20 µL of the 1 µg/mL this compound working solution (for samples to be quantified) or 20 µL of acetonitrile (for blank samples).

-

Vortex mix for 30 seconds.

-

Add 300 µL of acetonitrile to each tube to precipitate proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 90% water with 0.1% formic acid and 10% acetonitrile).

-

Vortex mix and centrifuge briefly before transferring to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The following are typical instrumental conditions. Optimization may be required depending on the specific instrumentation used.

| Parameter | Recommended Condition |

| LC System | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | |

| 0-0.5 min | 10% B |

| 0.5-3.0 min | Linear gradient to 90% B |

| 3.0-4.0 min | Hold at 90% B |

| 4.1-5.0 min | Return to 10% B and equilibrate |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | |

| Danofloxacin | To be determined empirically (e.g., Q1: 358.2 -> Q3: 257.1, 314.2) |

| This compound | To be determined empirically (e.g., Q1: 361.2 -> Q3: 260.1, 317.2) |

| Dwell Time | 100 ms |

| Collision Energy | To be optimized for the specific instrument |

| Cone Voltage | To be optimized for the specific instrument |

Note: The specific MRM transitions for danofloxacin and this compound should be optimized by infusing the individual standard solutions into the mass spectrometer to determine the precursor ion and the most abundant and stable product ions.

Data Analysis and Quantification

-

Integrate the peak areas for both danofloxacin and this compound for all standards, QCs, and unknown samples.

-

Calculate the peak area ratio of danofloxacin to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

-

Determine the concentration of danofloxacin in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

Quantitative Data Summary

The following table summarizes typical validation parameters for a similar LC-MS/MS method for fluoroquinolone quantification.

| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |

| Precision (CV%) | Within-run and between-run ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) | Within ±10% |

| Recovery | Consistent, precise, and reproducible | > 85% |

| Matrix Effect | Internal standard normalized matrix factor between 0.85 and 1.15 | Within acceptable range |

| Stability | Analyte stable under tested conditions | Stable for 24h at room temp, 3 freeze-thaw cycles, and 1 month at -80°C |

Signaling Pathway and Logical Relationships

The use of a deuterated internal standard follows a clear logical principle to ensure accurate quantification.

References

Preparation of Danofloxacin-D3 Stock and Working Solutions: An Application Note and Protocol

Introduction

Danofloxacin, a synthetic fluoroquinolone antibiotic, is utilized in veterinary medicine to combat respiratory diseases in poultry, cattle, and swine.[1] Its deuterated analogue, Danofloxacin-D3, serves as an invaluable internal standard for quantitative analyses, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and precision of analytical methods.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of this compound stock and working solutions. Adherence to these protocols will ensure the integrity and reliability of quantitative bioanalytical assays.

Materials and Reagents

-

Methanol (LC-MS grade or equivalent)

-

Acetonitrile (LC-MS grade or equivalent)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water (18.2 MΩ·cm)

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Analytical balance

-

Vortex mixer

-

Sonicator

-

Cryo-storage vials

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the recommended concentrations for its stock and working solutions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₇D₃FN₃O₃ | [3] |

| Molecular Weight | 360.40 g/mol | [3][4] |

| Form | Solid | [2][3] |

| Storage (Powder) | -20°C | [3] |

| Purity | ≥98% | [5] |

Table 2: Recommended Solution Concentrations and Storage

| Solution Type | Recommended Concentration | Recommended Solvent | Storage Temperature | Stability in Solvent |

| Stock Solution | 100 µg/mL - 1 mg/mL | Methanol or Acetonitrile | -20°C or -80°C | 1 month at -20°C, 6 months at -80°C[3] |

| Working Solution | 1 ng/mL - 100 ng/mL | Methanol, Acetonitrile, or appropriate mobile phase | 4°C (short-term) or -20°C (long-term) | Prepare fresh or use within a week if stored at 4°C |

Experimental Protocols

Preparation of this compound Stock Solution (100 µg/mL)

This protocol describes the preparation of a 100 µg/mL stock solution of this compound. This concentration is a common starting point and can be adjusted based on specific assay requirements.

Methodology:

-

Equilibration: Allow the vial containing this compound solid to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

-

Weighing: Accurately weigh approximately 1 mg of this compound solid using a calibrated analytical balance.

-

Dissolution: Transfer the weighed solid to a 10 mL Class A volumetric flask. Add a small amount of the chosen solvent (Methanol or Acetonitrile) to dissolve the solid.

-

Mixing: Gently swirl the flask to ensure the solid is fully dissolved. If necessary, sonicate for 5-10 minutes.

-

Dilution: Once dissolved, bring the solution to the final volume of 10 mL with the solvent.

-

Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

-

Aliquoting and Storage: Aliquot the stock solution into clearly labeled cryo-storage vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Preparation of this compound Working Solution (10 ng/mL)

This protocol details the preparation of a 10 ng/mL working solution from the 100 µg/mL stock solution. The final concentration of the working solution should be optimized based on the expected analyte concentration in the samples.

Methodology:

-

Thawing: Thaw a vial of the 100 µg/mL this compound stock solution at room temperature.

-

Serial Dilution (Intermediate): Perform a 1:100 dilution by transferring 100 µL of the 100 µg/mL stock solution into a 10 mL volumetric flask and bringing it to volume with the chosen solvent. This results in an intermediate solution of 1 µg/mL (1000 ng/mL).

-

Serial Dilution (Final): Perform another 1:100 dilution by transferring 100 µL of the 1 µg/mL intermediate solution into a 10 mL volumetric flask and bringing it to volume with the appropriate solvent (e.g., mobile phase for LC-MS/MS analysis). This yields the final 10 ng/mL working solution.

-

Homogenization: Vortex the working solution thoroughly.

-

Storage: The working solution can be stored at 4°C for short-term use or at -20°C for longer periods. It is recommended to prepare fresh working solutions regularly.

Diagrams

Caption: Workflow for the preparation of this compound stock and working solutions.

Conclusion

The protocols outlined in this document provide a standardized approach to the preparation of this compound stock and working solutions. Proper preparation and storage of these solutions are fundamental to achieving reliable and reproducible results in quantitative bioanalytical studies. Researchers should ensure that all equipment is properly calibrated and that high-purity reagents are used to maintain the integrity of the standards.

References

Application Note: Quantitative Analysis of Danofloxacin in Animal Tissues using Danofloxacin-D3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the spiking of Danofloxacin-D3 as an internal standard in animal tissue samples for the accurate quantification of danofloxacin. The described methodology, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is designed for high-throughput analysis in drug residue monitoring and pharmacokinetic studies.

Introduction

Danofloxacin is a synthetic fluoroquinolone antibiotic with broad-spectrum activity used in veterinary medicine to treat bacterial infections in cattle and poultry.[1][2] Monitoring its residue levels in edible tissues is crucial for ensuring food safety and adhering to regulatory limits. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis via LC-MS/MS.[3][4] It accurately corrects for variations in sample preparation, extraction efficiency, and matrix effects, leading to highly accurate and precise results.[3][4] This protocol outlines a comprehensive workflow from tissue preparation and spiking to final analysis.

Experimental Protocols

Materials and Reagents

-

Danofloxacin analytical standard

-

This compound analytical standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Trichloroacetic acid (TCA)

-

Ultrapure water

-

Phosphate buffer

-

Blank animal tissue (e.g., chicken muscle, bovine liver)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or HLB)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Danofloxacin and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL. Store at -20°C.

-

Intermediate Standard Solutions (10 µg/mL): Dilute the primary stock solutions with a 50:50 mixture of acetonitrile and water to create intermediate standard solutions of 10 µg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by diluting the Danofloxacin intermediate solution with the extraction solvent. The concentration range should bracket the expected concentrations in the samples.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound intermediate solution with the extraction solvent to prepare a 1 µg/mL spiking solution.

Sample Preparation and Spiking

-

Tissue Homogenization:

-

Thaw frozen tissue samples on ice.

-

Weigh 2 g (± 0.1 g) of the tissue into a 50 mL polypropylene centrifuge tube.

-

Add 8 mL of a 10% trichloroacetic acid in acetonitrile solution.[5]

-

Homogenize the sample using a high-speed homogenizer (e.g., at 1300 rpm) until a uniform consistency is achieved.[6] It is crucial to keep the sample cold during this process to minimize degradation.[2]

-

-

Spiking with Internal Standard:

-

To each homogenized sample, add a precise volume (e.g., 20 µL) of the 1 µg/mL this compound internal standard spiking solution. This should be done prior to any extraction or cleanup steps to account for all procedural variations.[7]

-

Vortex the sample for 30 seconds to ensure thorough mixing.

-

Extraction and Cleanup

-

Extraction:

-

After spiking, vortex the samples vigorously for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Repeat the extraction of the tissue pellet with another 8 mL of 10% trichloroacetic acid in acetonitrile, vortex, and centrifuge again.

-

Combine the supernatants.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition an SPE cartridge (e.g., C18 or HLB) by passing 5 mL of methanol followed by 5 mL of ultrapure water.

-

Load the combined supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove interfering substances.

-

Elute the analytes with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ions for Danofloxacin and this compound should be determined by direct infusion of the standard solutions.

-

Data Presentation

The following table summarizes typical quantitative data obtained from validated methods for danofloxacin analysis in animal tissues.

| Parameter | Danofloxacin in Chicken Muscle | Danofloxacin in Bovine Liver | Reference |

| Linearity Range | 5 - 500 ng/g | 10 - 500 ng/g | [8] |

| Limit of Detection (LOD) | 1.0 µg/kg | 1.0 µg/kg | [5] |

| Limit of Quantification (LOQ) | 2.0 µg/kg | 2.0 µg/kg | [5] |

| Recovery | 77.97% - 92.23% | > 90% | [5][8] |

| Intra-assay Precision (%RSD) | < 4% | < 7.45% | [5][8] |

| Inter-assay Precision (%RSD) | < 2% | < 7.45% | [5][8] |

Visualizations

Experimental Workflow

Caption: Workflow for the analysis of Danofloxacin in animal tissue.

Signaling Pathway (Placeholder for Logical Relationship)

As this protocol describes an analytical method, a traditional signaling pathway is not applicable. The following diagram illustrates the logical relationship of using an internal standard for quantification.

Caption: Logic of quantification using an internal standard.

References

- 1. Danofloxacin [fao.org]

- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 3. scispace.com [scispace.com]

- 4. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Confirmation of enrofloxacin, ofloxacin, sarafloxacin and danofloxacin residues in poultry meat and pork via LLE-SPE-GC–MS/MS coupled with derivatization treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. niaid.nih.gov [niaid.nih.gov]

- 7. youtube.com [youtube.com]

- 8. fao.org [fao.org]

Application Notes and Protocols for the Detection of Danofloxacin-D3 by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danofloxacin is a synthetic fluoroquinolone antibiotic used in veterinary medicine. For pharmacokinetic studies, therapeutic drug monitoring, and residue analysis, a robust and sensitive analytical method is crucial. The use of a stable isotope-labeled internal standard, such as Danofloxacin-D3, is the gold standard for accurate quantification by mass spectrometry, as it effectively compensates for matrix effects and variations in sample processing.

This document provides detailed application notes and protocols for the detection and quantification of Danofloxacin using this compound as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mass Spectrometry Parameters

The successful detection of Danofloxacin and its internal standard, this compound, relies on the optimization of mass spectrometry parameters. The following table summarizes the key multiple reaction monitoring (MRM) parameters. These values should be used as a starting point and may require further optimization based on the specific instrument and experimental conditions.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) / Declustering Potential (V) |

| Danofloxacin | 358.2 | 340.2 | [Note 1] | [Note 1] |

| 283.1 | [Note 1] | [Note 1] | ||

| This compound | 361.2 | 343.2 | [Note 1] | [Note 1] |

| 286.1 | [Note 1] | [Note 1] |

[Note 1]: Collision energy and cone voltage/declustering potential are instrument-dependent parameters and should be optimized for maximum signal intensity. Typical starting ranges for fluoroquinolones are 15-35 eV for collision energy and 20-50 V for cone voltage/declustering potential.

The precursor ion for Danofloxacin corresponds to the protonated molecule [M+H]⁺. The fragmentation of Danofloxacin typically involves the loss of a water molecule and cleavage of the piperazine ring.[1] For this compound, the precursor and product ions are shifted by +3 Da due to the three deuterium atoms.

Experimental Protocols

This section outlines a general protocol for the analysis of Danofloxacin in biological matrices, such as plasma or tissue.

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined approach for sample preparation.[2][3][4]

Materials:

-

Homogenized tissue sample or plasma

-

This compound internal standard solution

-

Acetonitrile (ACN) with 1% formic acid

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Dispersive solid-phase extraction (d-SPE) tubes containing MgSO₄ and primary secondary amine (PSA) sorbent

-

Centrifuge tubes (15 mL and 2 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh 1 g of homogenized tissue or pipette 1 mL of plasma into a 15 mL centrifuge tube.

-

Spike the sample with an appropriate amount of this compound internal standard solution.

-

Add 10 mL of ACN with 1% formic acid.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper ACN layer to a d-SPE tube.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase (e.g., 500 µL) for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

Column:

-

C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Mobile Phase:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient Elution:

-

A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step. The gradient should be optimized to ensure good separation from matrix components.

Flow Rate:

-

0.2 - 0.4 mL/min

Injection Volume:

-

5 - 10 µL

Mass Spectrometry

Instrumentation:

-

Triple quadrupole mass spectrometer

Ionization Mode:

-

Positive Electrospray Ionization (ESI+)

Acquisition Mode:

-

Multiple Reaction Monitoring (MRM) using the transitions specified in the table above.

Experimental Workflow

The following diagram illustrates the logical flow of the analytical method for this compound detection.

Caption: Experimental workflow for this compound detection.

This comprehensive workflow ensures reliable and accurate quantification of Danofloxacin in various biological matrices, which is essential for advancing research and development in the pharmaceutical and veterinary sciences.

References

- 1. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Optimization of QuEChERS Method for Antibiotic Residues Analysis in Animal Foods by Response Surface Methodology[v1] | Preprints.org [preprints.org]

- 4. A modified QuEChERS-based UPLC-MS/MS method for rapid determination of multiple antibiotics and sedative residues in freshwater fish - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Danofloxacin-D3 in Pharmacokinetic Studies of Cattle and Poultry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Danofloxacin, a synthetic fluoroquinolone antibiotic, is utilized in veterinary medicine for the treatment of respiratory diseases in cattle and poultry.[1][2] Its efficacy is underpinned by a broad spectrum of antibacterial activity.[1] Understanding the pharmacokinetic profile of danofloxacin is crucial for optimizing dosage regimens and ensuring therapeutic success. Danofloxacin-D3, a deuterated analog of danofloxacin, serves as an ideal internal standard for quantitative bioanalysis in pharmacokinetic studies. Its use enhances the accuracy and precision of analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), by correcting for variations during sample preparation and analysis.